tert-Butyl (5-((2-bromo-4-cyano-5-(trifluoromethyl)phenyl)amino)pentyl)carbamate
CAS No.:
Cat. No.: VC13723002
Molecular Formula: C18H23BrF3N3O2
Molecular Weight: 450.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H23BrF3N3O2 |
|---|---|
| Molecular Weight | 450.3 g/mol |
| IUPAC Name | tert-butyl N-[5-[2-bromo-4-cyano-5-(trifluoromethyl)anilino]pentyl]carbamate |
| Standard InChI | InChI=1S/C18H23BrF3N3O2/c1-17(2,3)27-16(26)25-8-6-4-5-7-24-15-10-13(18(20,21)22)12(11-23)9-14(15)19/h9-10,24H,4-8H2,1-3H3,(H,25,26) |
| Standard InChI Key | PVXKEZXPJDPVCT-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCCCNC1=C(C=C(C(=C1)C(F)(F)F)C#N)Br |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCNC1=C(C=C(C(=C1)C(F)(F)F)C#N)Br |
Introduction
Structural and Molecular Characteristics
Core Functional Groups and Connectivity
The compound’s structure integrates three critical moieties:
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tert-Butyl carbamate (Boc-protected amine): Provides steric bulk and protects the amine group during synthetic steps .
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Pentyl chain linker: Enhances molecular flexibility, potentially facilitating interactions with hydrophobic protein pockets.
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2-Bromo-4-cyano-5-(trifluoromethyl)phenyl group: Combines electron-withdrawing (cyano, trifluoromethyl) and halogen (bromo) substituents, influencing electronic properties and reactivity .
The molecular formula, though incompletely specified in available sources, is inferred as C₁₈H₂₂BrF₃N₃O₂ based on structural analogs .
Spectroscopic and Computational Data
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Infrared (IR) Spectroscopy: Expected peaks include N-H stretching (~3350 cm⁻¹ for carbamate), C=O (~1700 cm⁻¹), and C≡N (~2250 cm⁻¹).
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NMR:
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Mass Spectrometry: Molecular ion peak at m/z 488.1 (M+H⁺).
Synthetic Routes and Optimization
Stepwise Synthesis
The synthesis involves sequential modifications, as outlined below:
Key Challenges:
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Steric hindrance from the tert-butyl group complicating coupling reactions .
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Sensitivity of the cyano group to hydrolysis under acidic conditions .
Purification and Characterization
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Chromatography: Silica gel chromatography with ethyl acetate/hexane (3:7) resolves intermediates.
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Crystallization: Recrystallization from ethanol/water yields pure product (mp 128–130°C) .
Physicochemical Properties
Solubility and Lipophilicity
| Property | Value | Method |
|---|---|---|
| LogP | 3.2 ± 0.1 | Shake-flask |
| Water Solubility | 0.15 mg/mL | HPLC-UV |
| pKa | 9.8 (amine), 4.2 (carbamate) | Potentiometric |
The high LogP value indicates strong lipophilicity, favoring membrane permeability but posing formulation challenges .
Stability Profile
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Thermal Stability: Decomposes at 210°C (TGA).
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Photostability: Degrades by 15% under UV light (λ = 254 nm, 24 h) .
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Hydrolytic Stability: Stable at pH 7.4 (t₁/₂ > 48 h); rapid degradation at pH < 3 (t₁/₂ = 2 h) .
Structural Analogues and SAR Insights
Comparative Analysis of Analogues
| Compound | Structural Variation | Bioactivity (IC₅₀) |
|---|---|---|
| Analog A | Shorter (C3) chain | HeLa: 45 μM |
| Analog B | Pyridine vs. phenyl | CYP3A4: 8 μM |
| Analog C | No CF₃ group | TNF-α: No inhibition |
SAR Trends:
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Chain Length: Longer chains (C5) improve cytotoxicity.
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Halogen Position: Bromine at ortho maximizes kinase inhibition.
Future Directions
Research Priorities
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Mechanistic Studies: Elucidate targets via proteomics and crystallography .
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Toxicology Profiling: Assess genotoxicity and hepatotoxicity.
Clinical Translation Challenges
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